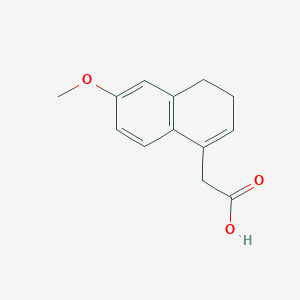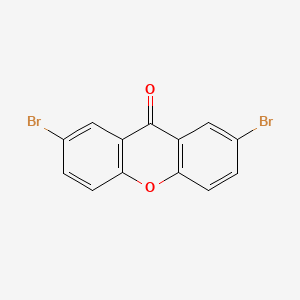
2,7-dibromo-9H-xanthen-9-one
説明
“2,7-Dibromoxanthone” is a compound with the molecular formula C13H6Br2O2 . It is also known by other names such as 2,7-dibromo-9H-xanthen-9-one .
Molecular Structure Analysis
The molecular structure of 2,7-Dibromoxanthone consists of a dibenzo-γ-pyrone framework . The InChI string for the compound is InChI=1S/C13H6Br2O2/c14-7-1-3-11-9 (5-7)13 (16)10-6-8 (15)2-4-12 (10)17-11/h1-6H .
Physical and Chemical Properties Analysis
The molecular weight of 2,7-Dibromoxanthone is 353.99 g/mol . It has a computed XLogP3 value of 5 . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass is 353.87141 g/mol and the monoisotopic mass is 351.87345 g/mol . The topological polar surface area is 26.3 Ų .
科学的研究の応用
Antimalarial Activities
2,7-Dibromoxanthone and its derivatives have been explored for their potential in antimalarial activities. Research conducted by Amanatie et al. (2018) focused on synthesizing 2,7-di-hydroxyxanthone compounds from xanthone to evaluate their antiplasmodial activities against the Falciparum strain of 3D7. The study highlighted the compound's effectiveness in inhibiting plasmodium falciparum with an IC50 value of 0.31 μg/mL, demonstrating significant potential in antimalarial drug development (Amanatie, Jumina, Mustofa, & Hanafi, 2018).
Neurotrophic Factors Stimulation
Research on 1,3,7-Trihydroxyxanthone, a compound related to 2,7-Dibromoxanthone, showed promising results in the field of neuropsychiatric treatment. Yang et al. (2018) discovered that this compound could significantly stimulate the expression of neurotrophic factors like NGF and BDNF in rat astrocyte primary cultures. This effect was mediated through cAMP- and ERK-dependent pathways, suggesting potential applications in treating psychiatric disorders (Yang, Xu, Zhao, Gu, & Wang, 2018).
Antioxidation and Vasodilatation Activities
Lin et al. (2005) researched the roots of Polygala caudata, which contain various xanthones, including 2,7-dihydroxy-1-methoxyxanthone. Their study revealed that these compounds have antioxidation activity, scavenging reactive oxygen species, and vasodilatation effects, relaxing contractions in rat thoracic aorta rings. Such properties indicate potential applications in cardiovascular and oxidative stress-related conditions (Lin, Huang, Chen, Yang, Chen, Yang, & Xiao, 2005).
作用機序
Target of Action
Xanthones, the family of compounds to which 2,7-dibromo-9h-xanthen-9-one belongs, are known to exhibit a wide range of bioactivities . They have been reported to interact with various biological targets, modulating several biological responses .
Mode of Action
Xanthones are known to interact with their targets in various ways, leading to different biological responses . For instance, some xanthones are thought to inhibit the release of histamine and leukotrienes from white blood cells .
Biochemical Pathways
The biosynthesis of xanthones involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathways . This leads to the formation of an intermediate benzophenone, 2,3’,4,6-tetrahydroxybenzophenone . A regioselective intramolecular mediated oxidative coupling then forms the xanthone ring compounds .
Result of Action
Xanthones are known to exhibit a variety of biological activities, including antitumor, antidiabetic, and antimicrobial properties .
Action Environment
生化学分析
Biochemical Properties
2,7-Dibromoxanthone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2,7-Dibromoxanthone has been shown to inhibit certain enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions suggest that 2,7-Dibromoxanthone may modulate the cellular redox state, potentially offering protective effects against oxidative damage.
Additionally, 2,7-Dibromoxanthone interacts with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . These interactions can influence various cellular processes, including inflammation and apoptosis.
Cellular Effects
2,7-Dibromoxanthone exerts several effects on different cell types and cellular processes. In neuronal cells, it has been observed to promote cell viability and reduce oxidative stress-induced damage . This compound also influences cell signaling pathways, such as the MAPK and NF-κB pathways, leading to altered gene expression and cellular responses.
In cancer cells, 2,7-Dibromoxanthone has demonstrated anti-proliferative effects by inducing cell cycle arrest and apoptosis . It modulates the expression of genes involved in cell cycle regulation and apoptosis, such as p53 and Bcl-2, thereby inhibiting cancer cell growth and survival.
Molecular Mechanism
The molecular mechanism of action of 2,7-Dibromoxanthone involves its binding interactions with various biomolecules. It has been shown to bind to the active sites of enzymes, inhibiting their catalytic activity . For example, 2,7-Dibromoxanthone inhibits the activity of superoxide dismutase by binding to its active site, thereby reducing the enzyme’s ability to neutralize reactive oxygen species.
Furthermore, 2,7-Dibromoxanthone modulates gene expression by interacting with transcription factors such as NF-κB . This interaction leads to the inhibition of NF-κB activation, resulting in reduced expression of pro-inflammatory genes and decreased inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,7-Dibromoxanthone have been studied over different time periods. It has been observed that the compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 2,7-Dibromoxanthone has shown sustained effects on cellular function, including prolonged inhibition of oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of 2,7-Dibromoxanthone vary with different dosages in animal models. At lower doses, the compound has been found to exert protective effects against oxidative stress and inflammation . At higher doses, 2,7-Dibromoxanthone may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage range for therapeutic applications.
Metabolic Pathways
2,7-Dibromoxanthone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways play a crucial role in determining the compound’s bioavailability and pharmacokinetics.
Transport and Distribution
Within cells and tissues, 2,7-Dibromoxanthone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound has been found to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . Understanding the transport and distribution of 2,7-Dibromoxanthone is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2,7-Dibromoxanthone influences its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with enzymes and proteins involved in oxidative stress and cell signaling pathways. In the nucleus, 2,7-Dibromoxanthone modulates gene expression by interacting with transcription factors . These subcellular interactions contribute to the compound’s overall biological effects.
特性
IUPAC Name |
2,7-dibromoxanthen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2O2/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOPYZBRENDMPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C(O2)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-cyano-1-(4-fluorophenyl)-4-[(E)-2-(furan-2-yl)ethenyl]-6-oxopyridazine-3-carboxylate](/img/structure/B3135388.png)
![5-[(2-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3135395.png)

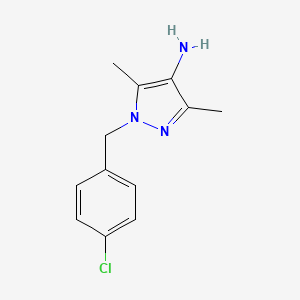

![1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol](/img/structure/B3135419.png)


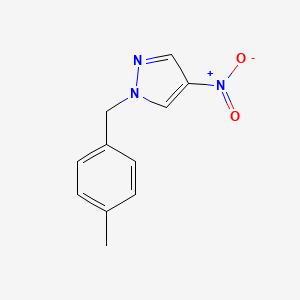
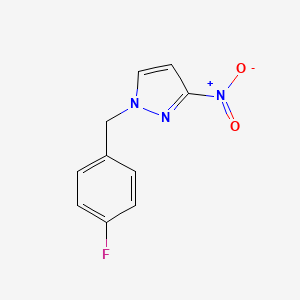
![[4-(Methylamino)cyclohexyl]methanol](/img/structure/B3135459.png)
![[5-(3-Nitrophenyl)furan-2-yl]methanol](/img/structure/B3135469.png)
![1-[2-(4-Iodophenoxy)ethyl]piperazine](/img/structure/B3135486.png)
